molecular formula C8H15NO2 B8485978 Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

Cat. No.: B8485978
M. Wt: 157.21 g/mol
InChI Key: CHAJAQRVAZTEPG-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound that belongs to the class of cyclopropane amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves asymmetric cyclopropanation reactions. One common method is the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions . This method has been optimized to improve yields and stereoselectivity, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often involves robust and chromatography-free sequences to ensure high purity and yield. Techniques such as wet milling have been demonstrated to accelerate the phase transfer reaction, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can affect various cellular pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester
  • (1R,2R)-Cyclohexane-1,2-diamine

Uniqueness

Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and structural constraints, which confer distinct reactivity and biological activity compared to other similar compounds. Its chiral nature and cyclopropane ring make it a valuable scaffold in the design of novel pharmaceuticals and organic materials .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8-/m1/s1

InChI Key

CHAJAQRVAZTEPG-HTRCEHHLSA-N

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)OCC)N

Canonical SMILES

CCC1CC1(C(=O)OCC)N

Origin of Product

United States

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